molecular formula C5H2F8O4 B12610887 Fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid CAS No. 919005-05-3

Fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid

Cat. No.: B12610887
CAS No.: 919005-05-3
M. Wt: 278.05 g/mol
InChI Key: GHVHGLNEHMMXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid is a fluorinated organic compound with the molecular formula C5HF9O4 It is known for its unique structure, which includes multiple fluorine atoms and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid typically involves the reaction of fluorinated precursors under specific conditions. One common method involves the reaction of tetrafluoroethylene with trifluoromethanol in the presence of a catalyst to form the intermediate compound, which is then further reacted with acetic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce partially fluorinated alcohols .

Scientific Research Applications

Fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid involves its interaction with molecular targets and pathways. The compound’s fluorine atoms can form strong bonds with various biological molecules, affecting their structure and function. This interaction can lead to changes in enzymatic activity, protein folding, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring robust and durable materials .

Properties

CAS No.

919005-05-3

Molecular Formula

C5H2F8O4

Molecular Weight

278.05 g/mol

IUPAC Name

2-fluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid

InChI

InChI=1S/C5H2F8O4/c6-1(2(14)15)16-3(7,8)4(9,10)17-5(11,12)13/h1H,(H,14,15)

InChI Key

GHVHGLNEHMMXAV-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)(OC(C(OC(F)(F)F)(F)F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.